molecular formula C20H19N3O2S B2668603 2-Phenyl-5-(phenylsulfonyl)-4-(1-pyrrolidinyl)pyrimidine CAS No. 478067-73-1

2-Phenyl-5-(phenylsulfonyl)-4-(1-pyrrolidinyl)pyrimidine

Cat. No. B2668603
CAS RN: 478067-73-1
M. Wt: 365.45
InChI Key: URJHTGIFSKEOLE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Phenyl-5-(phenylsulfonyl)-4-(1-pyrrolidinyl)pyrimidine, also known as PPSPP, is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields of research. PPSPP is a pyrimidine derivative that has been synthesized through a multi-step process, resulting in a highly pure compound with a molecular weight of 418.5 g/mol.

Scientific Research Applications

Antimicrobial Applications

A novel series of pyrazolo[1,5-a]pyrimidine ring systems, incorporating phenylsulfonyl moiety, demonstrated significant antimicrobial activities, surpassing those of reference drugs. This suggests potential uses in combating bacterial and fungal infections (Alsaedi, Farghaly, & Shaaban, 2019).

Antiviral and Antibacterial Agents

cis-5-Phenyl prolinates, containing electrophilic substituents and phenylsulfonyl groups, showed promise as inhibitors of Staphylococcus aureus sortase SrtA. These compounds are potential candidates for antibacterial and antiviral therapies (Kudryavtsev, Bentley, & McCafferty, 2009).

Herbicidal Activity

2-(Phenylsulfonylamino)pyrimidine derivatives, including similar structures to 2-Phenyl-5-(phenylsulfonyl)-4-(1-pyrrolidinyl)pyrimidine, exhibited definite herbicidal activities, indicating their potential in agricultural applications (Huazheng, 2011).

Nonlinear Optical Properties

Phenyl pyrimidine derivatives demonstrated significant potential in nonlinear optics (NLO) fields, useful in various hi-tech applications, including optoelectronics (Hussain et al., 2020).

Synthesis of Nucleoside Analogues

Efficient desulfurization of 2-thiopyrimidine nucleosides to 4-pyrimidinone analogues, using compounds including phenylsulfonyl groups, suggests their relevance in the synthesis of modified nucleosides, important in biomedical research and drug development (Sochacka & Frątczak, 2004).

properties

IUPAC Name

5-(benzenesulfonyl)-2-phenyl-4-pyrrolidin-1-ylpyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19N3O2S/c24-26(25,17-11-5-2-6-12-17)18-15-21-19(16-9-3-1-4-10-16)22-20(18)23-13-7-8-14-23/h1-6,9-12,15H,7-8,13-14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

URJHTGIFSKEOLE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C2=NC(=NC=C2S(=O)(=O)C3=CC=CC=C3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

<0.3 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24817700
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Product Name

2-Phenyl-5-(phenylsulfonyl)-4-(1-pyrrolidinyl)pyrimidine

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